1-(1,3-Benzodioxol-5-YL)-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone
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Overview
Description
1-(1,3-Benzodioxol-5-YL)-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, a pyridinyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-YL)-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole ring, followed by the introduction of the chlorophenyl and pyridinyl groups, and finally the formation of the triazole ring. Common reagents used in these steps include halogenating agents, coupling reagents, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-YL)-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-YL)-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxole derivatives, chlorophenyl compounds, pyridinyl-triazole hybrids, and sulfanyl-containing molecules.
Uniqueness
What sets 1-(1,3-Benzodioxol-5-YL)-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone apart is its unique combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H15ClN4O3S |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C22H15ClN4O3S/c23-16-2-4-17(5-3-16)27-21(14-7-9-24-10-8-14)25-26-22(27)31-12-18(28)15-1-6-19-20(11-15)30-13-29-19/h1-11H,12-13H2 |
InChI Key |
BBQVLELGGFYRFS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=NC=C5 |
Origin of Product |
United States |
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